

# An In-depth Technical Guide to the Structure and Stereochemistry of Maleic Acid

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Maleic acid, the cis-isomer of butenedioic acid, presents a compelling case study in stereochemistry, where its geometric configuration dictates a unique set of physical and chemical properties distinct from its trans-isomer, fumaric acid. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical properties of maleic acid. It includes a detailed comparison with fumaric acid, quantitative data presented in tabular format for ease of reference, and explicit experimental protocols for its synthesis, isomerization, and characterization. Furthermore, this document visualizes key biochemical pathways where the isomeric form is critical, offering valuable insights for researchers in medicinal chemistry and drug development.

## Introduction

**Maleic acid**, systematically named (2Z)-but-2-enedioic acid, is a dicarboxylic acid with the chemical formula C<sub>4</sub>H<sub>4</sub>O<sub>4</sub>.[1] Its defining structural feature is the presence of two carboxylic acid groups on the same side (cis configuration) of the carbon-carbon double bond.[2] This arrangement leads to significant intramolecular interactions, most notably intramolecular hydrogen bonding, which profoundly influences its physical and chemical behavior in comparison to its geometric isomer, fumaric acid.[3] Fumaric acid, the trans-isomer, has its carboxylic acid groups on opposite sides of the double bond.[4] This fundamental difference in stereochemistry results in marked distinctions in stability, solubility, acidity, and reactivity



between the two isomers. Understanding these differences is crucial for applications ranging from polymer synthesis to the design of pharmaceutical salts, where the choice of isomer can significantly impact the final product's properties.

## **Molecular Structure and Stereochemistry**

The molecular structure of **maleic acid** is characterized by a four-carbon chain with a double bond between the second and third carbon atoms. The cis arrangement of the two carboxyl groups imposes a planar conformation on the molecule.[3] This proximity of the carboxylic acid groups allows for the formation of an intramolecular hydrogen bond, a key feature distinguishing it from fumaric acid.[5]

### Stereoisomerism: Maleic Acid vs. Fumaric Acid

**Maleic acid** and fumaric acid are classic examples of geometric isomers, also known as cistrans isomers.[2] This type of stereoisomerism arises from the restricted rotation around the carbon-carbon double bond.

- Maleic Acid (cis-isomer): The two carboxylic acid groups are on the same side of the double bond. This proximity leads to steric strain and intramolecular hydrogen bonding.
- Fumaric Acid (trans-isomer): The two carboxylic acid groups are on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[6]

The greater stability of fumaric acid is reflected in its higher melting point and lower solubility in water compared to **maleic acid**.[3]

## **Crystallographic Data and Molecular Geometry**

X-ray crystallography studies have provided precise data on the bond lengths and angles within the **maleic acid** molecule. The molecule is nearly planar, and the crystal structure reveals both intramolecular and intermolecular hydrogen bonding.[3][5]

## **Quantitative Data**

The distinct stereochemistry of maleic and fumaric acids gives rise to quantifiable differences in their physical and chemical properties.



**Physical Properties** 

Property	Maleic Acid	Fumaric Acid	Reference(s)
IUPAC Name	(2Z)-but-2-enedioic acid	(2E)-but-2-enedioic acid	[1]
Molecular Formula	C4H4O4	C4H4O4	[1]
Molar Mass	116.07 g/mol	116.07 g/mol	[1]
Appearance	White crystalline solid	White crystalline solid	
Melting Point	135 °C (decomposes)	287 °C	[3]
Solubility in Water	478.8 g/L at 20 °C	7 g/L at 25 °C	[3]
Heat of Combustion	-1,355 kJ/mol	-1,336 kJ/mol	[3][6]

**Acidity** 

Property	Maleic Acid	Fumaric Acid	Reference(s)
рКаı	1.9	3.03	
pKa <sub>2</sub>	6.07	4.44	

The first dissociation of **maleic acid** is stronger (lower pKa<sub>1</sub>) than that of fumaric acid due to the stabilization of the resulting maleate monoanion by intramolecular hydrogen bonding.

**Spectroscopic Data** 

Spectroscopy	Maleic Acid	Fumaric Acid	Reference(s)
¹H NMR (ppm in D₂O)	~6.2-6.3 (singlet)	~6.5 (singlet)	
<sup>13</sup> C NMR (ppm in D <sub>2</sub> O)	~130 (C=C), ~170 (C=O)	~135 (C=C), ~172 (C=O)	-
IR (cm <sup>-1</sup> , major peaks)	~3000 (O-H), ~1700 (C=O), ~1630 (C=C)	~3000 (O-H), ~1680 (C=O), ~1640 (C=C)	_

## **Experimental Protocols**



## Synthesis of Maleic Acid from Maleic Anhydride

Principle: **Maleic acid** is commercially produced by the hydrolysis of maleic anhydride. This reaction involves the opening of the anhydride ring by the addition of water.

#### Procedure:

- In a flask equipped with a reflux condenser and a stirrer, add 100 mL of deionized water.
- Heat the water to approximately 60-70°C.
- Slowly add 50 g of maleic anhydride to the hot water while stirring continuously. The reaction is exothermic.
- Once all the maleic anhydride has been added and dissolved, continue stirring for 30 minutes to ensure complete hydrolysis.
- Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of maleic acid.
- Collect the maleic acid crystals by vacuum filtration and wash with a small amount of cold deionized water.
- Dry the crystals in a desiccator.

## **Isomerization of Maleic Acid to Fumaric Acid**

Principle: The cis-isomer (**maleic acid**) can be converted to the more stable trans-isomer (fumaric acid) by heating in the presence of a catalyst, such as a strong acid or thiourea. The significant difference in solubility allows for easy separation of the product.

#### Procedure using Hydrochloric Acid:

- In a round-bottom flask, dissolve 10 g of maleic acid in 20 mL of deionized water.
- Add 10 mL of concentrated hydrochloric acid to the solution.
- Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes.



- As the reaction proceeds, a white precipitate of fumaric acid will form.
- Allow the mixture to cool to room temperature.
- Collect the fumaric acid crystals by vacuum filtration.
- Wash the crystals with cold deionized water to remove any unreacted maleic acid and hydrochloric acid.
- Dry the fumaric acid crystals.

## **Determination of pKa by Potentiometric Titration**

Principle: The acid dissociation constants (pKa) of a dicarboxylic acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa values correspond to the pH at the half-equivalence points.

#### Procedure:

- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Sample Preparation: Prepare a 0.1 M solution of **maleic acid** in deionized water.
- Titration Setup: Place 50 mL of the **maleic acid** solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
- Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added. The first equivalence point
  (V1) is the point of steepest inflection. The second equivalence point (V2) is the subsequent
  point of steepest inflection.
- pKa Calculation:
  - pKa<sub>1</sub> = pH at V<sub>1</sub>/2



• pKa<sub>2</sub> = pH at  $(V_1 + (V_2 - V_1)/2)$ 

## Signaling Pathways and Biological Relevance

While **maleic acid** itself is not a primary signaling molecule, its isomer, fumarate, is a key intermediate in the Krebs cycle and has been identified as an oncometabolite. The accumulation of fumarate due to mutations in the enzyme fumarate hydratase leads to the activation of specific signaling pathways. Understanding these pathways is critical in the context of certain cancers and inflammatory diseases.

## **Fumarate and the Nrf2 Pathway**

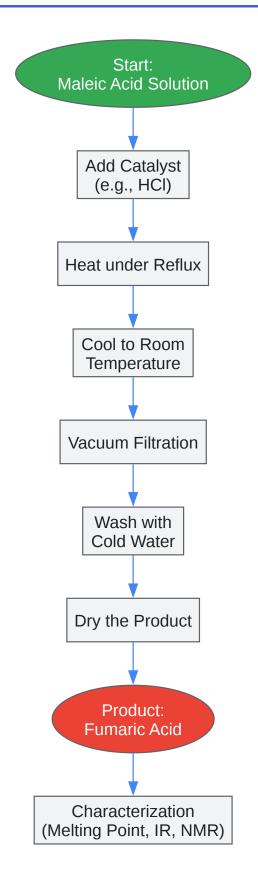
In normal physiology, the transcription factor Nrf2, which regulates the antioxidant response, is kept at low levels by Keap1-mediated degradation. High levels of fumarate can covalently modify Keap1, leading to the stabilization and activation of Nrf2. This results in the upregulation of antioxidant genes, which can be protective but can also contribute to cancer cell survival.

Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

## **Experimental Workflow: Isomerization and Analysis**

The conversion of **maleic acid** to fumaric acid is a common laboratory experiment that demonstrates the principles of stereoisomerism and reaction monitoring.





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